Cas no 102791-90-2 (Benzenamine, 2-methyl-4-(1H-1,2,4-triazol-1-yl)-)
102791-90-2 structure
Product Name:Benzenamine, 2-methyl-4-(1H-1,2,4-triazol-1-yl)-
CAS No:102791-90-2
MF:C9H10N4
MW:174.20250082016
CID:3561765
PubChem ID:14450262
Update Time:2025-04-22
Benzenamine, 2-methyl-4-(1H-1,2,4-triazol-1-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 2-methyl-4-(1H-1,2,4-triazol-1-yl)-
- YOQDUDBMJMEGMN-UHFFFAOYSA-N
- 1-(4-amino-3-methylphenyl)-1,2,4-triazole
- 4-(1,2,4-Triazol-1-yl)-2-methylaniline
- 2-methyl-4-[1,2,4]triazol-1-yl-phenylamine
- 2-Methyl-4-(1H-1,2,4-triazol-1-yl)aniline
- SCHEMBL1824296
- 2-Methyl-4-(1,2,4-triazol-1-yl)aniline
- 102791-90-2
-
- Inchi: 1S/C9H10N4/c1-7-4-8(2-3-9(7)10)13-6-11-5-12-13/h2-6H,10H2,1H3
- InChI Key: YOQDUDBMJMEGMN-UHFFFAOYSA-N
- SMILES: C1(N)=CC=C(N2C=NC=N2)C=C1C
Computed Properties
- Exact Mass: 174.090546g/mol
- Monoisotopic Mass: 174.090546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 174.2g/mol
- XLogP3: 1.3
- Topological Polar Surface Area: 56.7Ų
Benzenamine, 2-methyl-4-(1H-1,2,4-triazol-1-yl)- Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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